![molecular formula C13H12BrNO2 B1595079 Ethyl 6-bromo-2-methylquinoline-4-carboxylate CAS No. 62482-30-8](/img/structure/B1595079.png)
Ethyl 6-bromo-2-methylquinoline-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-bromo-2-methylquinoline-4-carboxylate is a chemical compound with the empirical formula C13H12BrNO2 . It has a molecular weight of 294.14 and is typically found in solid form . The compound is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCCOC(=O)c1cc(C)nc2ccc(Br)cc12
. This notation provides a way to represent the structure of the molecule in text format. Physical And Chemical Properties Analysis
Ethyl 6-bromo-2-methylquinoline-4-carboxylate is a solid . Its molecular weight is 294.14 , and its empirical formula is C13H12BrNO2 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities .
Antioxidant Activity
Quinoline-based compounds have also been found to have antioxidant properties . This makes them potentially useful in treating diseases caused by oxidative stress.
Anti-Inflammatory Activity
Quinoline derivatives have been shown to have anti-inflammatory effects . This could make them useful in the treatment of various inflammatory diseases.
Antimalarial Activity
The quinoline ring is a common feature in many antimalarial drugs . Therefore, “Ethyl 6-bromo-2-methylquinoline-4-carboxylate” could potentially be used in the development of new antimalarial treatments.
Anti-SARS-CoV-2 Activity
Quinoline derivatives have been found to have activity against SARS-CoV-2 , the virus that causes COVID-19. This suggests that “Ethyl 6-bromo-2-methylquinoline-4-carboxylate” could potentially be used in the development of treatments for this disease.
Antituberculosis Activity
Quinoline-based compounds have been found to have antituberculosis activity . This suggests that “Ethyl 6-bromo-2-methylquinoline-4-carboxylate” could potentially be used in the development of new treatments for tuberculosis.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-6-8(2)15-12-5-4-9(14)7-10(11)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVIYCANWGLBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308070 | |
Record name | ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
CAS RN |
62482-30-8 | |
Record name | 62482-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6-bromo-2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.